molecular formula C11H14ClNO2 B2594811 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride CAS No. 2228094-72-0

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride

Cat. No.: B2594811
CAS No.: 2228094-72-0
M. Wt: 227.69
InChI Key: SGOVULXNCUEOTF-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Enzyme Inhibition Applications

A study by Ikram et al. (2015) involved the synthesis of novel amino acid bearing Schiff base ligand and its metal complexes, characterized for their antioxidant properties and xanthine oxidase inhibitory activities. This research highlights the potential of amino acid derivatives in developing compounds with significant biological activities, such as enzyme inhibition and antioxidant properties, which could be relevant to the therapeutic research field Ikram et al., 2015.

Fluorescence Detection and High-Performance Liquid Chromatography (HPLC)

You et al. (2006) developed a sensitive method for the determination of amino compounds using a novel derivatization technique. This study demonstrates the application of amino acid derivatives in analytical chemistry, specifically in enhancing the sensitivity and specificity of HPLC for detecting amines in complex samples You et al., 2006.

Corrosion Inhibition

Research by Srivastava et al. (2017) on amino acids-based corrosion inhibitors presents an innovative approach to preventing metal corrosion. This application is particularly relevant in industrial and engineering fields, where material durability and longevity are critical Srivastava et al., 2017.

Molecular Labeling and Bioconjugation

A study by Frisch et al. (1996) introduced new thiol-reactive heterobifunctional reagents for coupling peptides to liposomes, showcasing the role of amino acid derivatives in facilitating targeted drug delivery and molecular labeling, which is crucial for both therapeutic applications and research tools Frisch et al., 1996.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydrochloride may also interact with multiple targets in the body.

Mode of Action

Indole derivatives are known to interact with their targets and cause various biological changes . It is plausible that this compound operates in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given that indole derivatives have been found to possess various biological activities , it is plausible that this compound may have similar effects.

Properties

IUPAC Name

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9;/h1-4,9-10H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOVULXNCUEOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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